molecular formula C12H10ClNO3 B13628254 Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

Cat. No.: B13628254
M. Wt: 251.66 g/mol
InChI Key: FBFKKKWJKWJYPZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core with a chloro and methoxy substituent, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-8-methoxyquinoline-3-carboxylate typically involves the reaction of 2-chloro-8-methoxyquinoline-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of various quinoline derivatives with different functional groups.

    Oxidation Reactions: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Industrial Applications: It is employed in the development of agrochemicals and dyes, owing to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-methoxyquinoline-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and methoxy substituents on the quinoline ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoline-3-carboxylic acid
  • 8-methoxyquinoline-3-carboxylic acid
  • Methyl 2-chloroquinoline-3-carboxylate

Uniqueness

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these substituents enhances its potential as a versatile intermediate in the synthesis of various pharmacologically active compounds.

Biological Activity

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Overview of Biological Activity

This compound belongs to the quinoline family, which is known for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure allows it to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.

Research indicates that the compound may modulate key signaling pathways involved in cell growth and survival. For instance, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell cycle progression and apoptosis. This modulation can lead to significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

One of the most compelling areas of research involves the compound's anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxicity against several human cancer cell lines.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT1160.35Induces apoptosis via PI3K/AKT/mTOR pathway modulation
Caco-20.54Cell cycle arrest at G2/M phase
MCF-7 (Breast)1.20Inhibition of cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows lower IC50 values in colorectal cancer cell lines (HCT116 and Caco-2), suggesting a strong selective cytotoxicity towards these cells compared to normal cells.

Mechanistic Studies

Further mechanistic studies revealed that this compound induces apoptosis through several pathways:

  • Cell Cycle Arrest : The compound significantly increases the proportion of cells in the G2/M phase, indicating a blockade in cell cycle progression.
  • Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to increased ROS levels, contributing to oxidative stress and subsequent apoptosis.
  • Western Blot Analysis : Studies have shown downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), confirming its role in promoting apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Activity Type
E. coli4.0Bactericidal
S. aureus8.0Bacteriostatic
C. albicans16.0Antifungal

The minimum inhibitory concentration (MIC) values indicate effective concentrations for inhibiting microbial growth, showcasing the compound's potential as an antimicrobial agent.

Case Studies

Recent case studies have highlighted the promising therapeutic applications of this compound:

  • Colorectal Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of colorectal cancer, providing preclinical evidence for its use as an anticancer agent.
  • Synergistic Effects : When combined with established chemotherapeutics, such as 5-Fluorouracil (5-FU), this compound exhibited enhanced efficacy, suggesting potential for combination therapies in cancer treatment.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 2-chloro-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-6-8(12(15)17-2)11(13)14-10(7)9/h3-6H,1-2H3

InChI Key

FBFKKKWJKWJYPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)Cl)C(=O)OC

Origin of Product

United States

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